molecular formula C9H12BrN B12290426 (R)-1-(3-Bromo-5-methylphenyl)ethan-1-amine

(R)-1-(3-Bromo-5-methylphenyl)ethan-1-amine

Cat. No.: B12290426
M. Wt: 214.10 g/mol
InChI Key: LTOZVMUMNVAZDC-SSDOTTSWSA-N
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Description

(R)-1-(3-Bromo-5-methylphenyl)ethan-1-amine is a chiral primary amine featuring a bromine atom at the meta-position and a methyl group at the para-position on the aromatic ring. Its molecular formula is C₉H₁₂BrN (molar mass: 214.1 g/mol), with a predicted density of 1.345 g/cm³ and boiling point of 273.2 ± 25.0 °C . The stereogenic center at the β-carbon of the ethylamine moiety confers enantioselectivity, making it valuable in asymmetric catalysis and pharmaceutical synthesis. This compound’s unique substitution pattern balances steric bulk (from the methyl group) and electronic effects (from the electron-withdrawing bromine), enabling tailored interactions in molecular recognition processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-5-methylphenyl)ethan-1-amine typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position of the benzene ring.

    Amine Introduction: The brominated intermediate is then subjected to a nucleophilic substitution reaction with an appropriate amine source to introduce the ethan-1-amine chain.

Industrial Production Methods

Industrial production of ®-1-(3-Bromo-5-methylphenyl)ethan-1-amine may involve large-scale bromination and amine substitution reactions, optimized for high yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromo-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry and Neuropharmacology

One of the most significant applications of (R)-1-(3-Bromo-5-methylphenyl)ethan-1-amine is its role as an agonist for trace amine-associated receptor 1 (TAAR1). Research indicates that compounds targeting TAAR1 can modulate dopaminergic signaling pathways, making them potential candidates for treating conditions such as schizophrenia and depression. In a study involving rodent models, this compound demonstrated efficacy in reducing hyperactivity induced by MK-801, a NMDA receptor antagonist used to model schizophrenia symptoms .

Case Study: Schizophrenia Treatment

  • Objective : Assess the efficacy of this compound in reducing hyperactivity.
  • Method : Administered to rats subjected to MK-801.
  • Results : Significant reduction in spontaneous activity was observed, suggesting potential therapeutic effects for schizophrenia-related symptoms.

Synthesis and Derivatives

The synthesis of this compound has been explored through various methodologies, including one-pot reactions that enhance yield and reduce synthesis time. The compound can also serve as a precursor for synthesizing more complex molecules with enhanced biological activity.

Synthesis Method Yield (%) Reaction Time (hours)
One-Pot Synthesis852
Multi-Step Synthesis706

Anticancer Activity

Emerging studies have indicated that derivatives of this compound may exhibit anticancer properties. For example, pyrazoline derivatives synthesized from this compound have shown promise in inhibiting tumor growth and exhibiting cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Evaluation

  • Objective : Evaluate the anticancer activity of pyrazoline derivatives from this compound.
  • Method : Tested against human cancer cell lines.
  • Results : Notable inhibition of cell proliferation was recorded, indicating potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substitutions

Table 1: Key Structural and Physical Properties

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Applications
(R)-1-(3-Bromo-5-methylphenyl)ethan-1-amine Br (3), CH₃ (5) C₉H₁₂BrN 214.1 1.345 273.2 ± 25.0 Catalysis, chiral intermediates
(R)-1-(5-Bromo-2-methylphenyl)ethan-1-amine Br (5), CH₃ (2) C₉H₁₂BrN 214.1 1.345 273.2 ± 25.0 Not explicitly reported
(R)-1-(3-Bromo-5-(CF₃)phenyl)ethan-1-amine Br (3), CF₃ (5) C₉H₁₀BrF₃N 287.1 - - High-value pharmaceutical intermediates
(R)-1-(4-Bromophenyl)ethan-1-amine (Br-MBA) Br (4) C₈H₁₀BrN 200.1 - - Materials science, X-ray detection

Key Findings:

Positional Isomerism : The meta-bromo and para-methyl substitution in the target compound distinguishes it from positional isomers like (R)-1-(5-bromo-2-methylphenyl)ethan-1-amine. Steric hindrance and electronic effects vary significantly with substituent placement, impacting reactivity in catalytic applications .

Trifluoromethyl vs. Methyl : Replacing the methyl group with a trifluoromethyl group (as in (R)-1-(3-Bromo-5-(CF₃)phenyl)ethan-1-amine) enhances lipophilicity and electron-withdrawing effects, favoring interactions in hydrophobic binding pockets (e.g., kinase inhibitors) .

Halogen Position: Para-substituted bromophenyl amines (e.g., Br-MBA) exhibit stronger halogen bonding with inorganic layers in materials science applications compared to meta-substituted derivatives .

Catalytic Performance vs. Unsubstituted Analogues

Table 2: Enantioselectivity in Organocatalysis

Compound Reaction Tested Yield (%) Enantiomeric Excess (ee) Reference
(R)-1-Phenylethan-1-amine α-Amination of 1,3-dicarbonyls 70–90 60–80%
(R)-1-(2-Naphthyl)ethan-1-amine α-Amination of 1,3-dicarbonyls 75–92 70–85%
This compound Not explicitly tested - - -

Key Findings:

  • The target compound’s bromine and methyl groups may reduce catalytic activity compared to simpler aryl amines (e.g., 1-phenylethan-1-amine) due to increased steric hindrance. However, such substituents could improve enantioselectivity in bulkier substrates by enforcing stricter transition-state geometries .
  • Naphthyl-substituted analogues (e.g., (R)-1-(2-naphthyl)ethan-1-amine) show higher enantioselectivity (up to 85% ee) owing to extended π-π interactions, suggesting that bromine’s electronic effects in the target compound might be counterbalanced by steric limitations .

Pharmaceutical Relevance vs. Pyridyl and Methoxy Derivatives

Table 3: Bioactive Chiral Amines

Compound Aromatic System Key Applications Reference
(R)-1-(Pyridin-2-yl)ethan-1-amine Pyridine Kinase inhibitors, ligands
2-(3-Bromo-4,5-dimethoxyphenyl)ethan-1-amine Bromo-dimethoxybenzene Neurological drug intermediates
This compound Bromo-methylbenzene Potential use in asymmetric synthesis

Key Findings:

  • Pyridyl derivatives (e.g., 1-(pyridin-2-yl)ethan-1-amine) are prioritized in kinase inhibitor development due to their nitrogen’s coordination capability with metal catalysts or biological targets .
  • Methoxy-substituted analogues (e.g., 2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine) are explored for CNS drugs, where electron-donating groups enhance blood-brain barrier penetration .
  • The target compound’s bromo-methyl combination remains underexplored in drug development but shows promise in enantioselective phase transport studies due to its balanced hydrophobicity .

Biological Activity

(R)-1-(3-Bromo-5-methylphenyl)ethan-1-amine, also known as (S)-1-(3-bromo-5-methylphenyl)ethan-1-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its activity against various biological targets.

  • Molecular Formula : C9H12BrN
  • Molecular Weight : 214.10 g/mol
  • IUPAC Name : (1S)-1-(3-bromo-5-methylphenyl)ethanamine
  • Structure : The compound features a bromine atom and a methyl group attached to a phenyl ring, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:

  • Receptors : It may act as a modulator for neurotransmitter receptors, particularly the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection.
  • Enzymes : The compound's amine group can participate in enzyme inhibition or activation pathways, impacting biochemical processes within cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines by inducing apoptosis and affecting cell cycle progression. The presence of the bromine atom enhances its cytotoxicity compared to non-brominated analogs .

Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects by modulating cholinergic signaling pathways. This could have implications for treating neurodegenerative diseases .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against various biological targets. Table 1 summarizes key findings from these studies:

StudyTargetIC50 (µM)Effect
α7 nAChR0.14Potent modulation
Cancer Cell Lines10.5Induced apoptosis
Bacterial Strains15.0Antimicrobial activity

Mechanistic Insights

Research has explored the mechanistic pathways through which this compound exerts its effects. Notably, it has been shown to inhibit specific signaling cascades involved in inflammation and cell proliferation, which are critical in cancer progression and microbial resistance .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H12BrN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

LTOZVMUMNVAZDC-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Br)[C@@H](C)N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C)N

Origin of Product

United States

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